Volemitol

Description

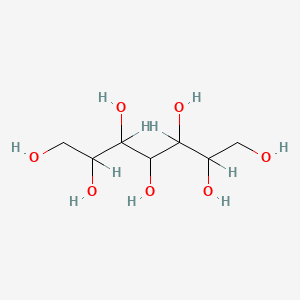

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKEKGBFMQTML-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C([C@@H]([C@@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021103 | |

| Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-38-0, 2226642-56-2 | |

| Record name | Volemitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glycero-D-manno-heptitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOLEMITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4DGQ5L6AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of Volemitol

An In-depth Technical Guide to the Chemical Structure and Properties of Volemitol

Introduction

This compound is a naturally occurring seven-carbon sugar alcohol, also known as a heptitol.[1] It is a polyol found widely distributed across various biological kingdoms, including higher plants, red algae, fungi, mosses, and lichens.[1] First isolated in 1889 by French scientist Émile Bourquelot from the mushroom Lactarius volemus, this compound plays significant physiological roles in certain plant species.[1] In plants of the Primula genus, for instance, it functions as a primary photosynthetic product, a transport sugar in the phloem, and a storage carbohydrate.[2][3] Its unique structure and biological functions make it a molecule of interest for researchers in biochemistry and drug development.

Chemical Structure of this compound

This compound is a linear seven-carbon chain with a hydroxyl (-OH) group attached to each carbon atom.[4] This structure defines it as a heptitol.

-

Systematic IUPAC Name : (2R,3R,5R,6R)-Heptane-1,2,3,4,5,6,7-heptol[1][4][5]

-

Common Names : D-glycero-D-manno-Heptitol, D-glycero-D-talo-Heptitol, α-Sedoheptitol[1][4]

The stereochemistry of this compound is critical to its identity and distinguishes it from other heptitols like perseitol.[4] It possesses four defined stereocenters at carbons 2, 3, 5, and 6, all having an R-configuration.[4][5][7]

Physicochemical Properties

The key quantitative physicochemical properties of this compound are summarized in the table below, providing a comparative overview for research applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O₇ | [1][2][5][6][7][8][9] |

| Molecular Weight | 212.20 g/mol | [1][2][5][6][7][8] |

| Melting Point | 152-153 °C | [1] |

| Boiling Point | 558.3 °C at 760 mmHg | [2] |

| Density | 1.549 g/cm³ | [2] |

| Solubility | Soluble in DMSO | [3] |

Biological Role and Biosynthesis

In certain plants like those of the genus Primula, this compound is a major nonstructural carbohydrate, with concentrations reaching up to 50 mg/g of fresh leaf weight.[10][11][12] It serves as a key product of photosynthesis and is transported throughout the plant via the phloem.[1][2][3]

The biosynthesis of this compound in these plants proceeds via the reduction of the ketose sugar sedoheptulose.[11] This reaction is catalyzed by a novel NADPH-dependent ketose reductase, specifically named sedoheptulose reductase.[2][3][12] In the marine brown alga Pelvetia canaliculata, a similar pathway exists where this compound is synthesized from sedoheptulose-7-phosphate, utilizing an NADH-dependent reductase.[4]

Experimental Protocols

Isolation and Purification

The initial isolation of this compound and other polyhydric alcohols from natural sources, such as avocado seeds, often involves the following steps:

-

Extraction : A crude extract is obtained from the source material.

-

Ion Exchange : The extract is passed through ion-exchange resins (e.g., Duolite A-4) to remove charged molecules.[13]

-

Crystallization : Perseitol, often present in large quantities, is crystallized out of the concentrated eluate.[13]

-

Column Chromatography : The remaining mixture of polyols in the mother liquor is separated using cellulose powder column chromatography. Elution is typically performed with a solvent system like quarter-saturated aqueous butyl alcohol.[13] Fractions are collected and analyzed for the presence of this compound.

Analysis and Characterization

Several analytical techniques are employed to identify and quantify this compound:

-

Paper Chromatography : A classic method used for the separation and preliminary identification of this compound and other polyols. Specific spray reagents, such as ammoniacal silver nitrate, are used for visualization.[13]

-

High-Performance Liquid Chromatography (HPLC) : The HPLC-PAD (Pulsed Amperometric Detection) method is used for the quantitative analysis of nonstructural carbohydrates, including this compound, in plant extracts.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like ¹³C NMR spectroscopy are utilized to study the stereochemistry and conformation of heptitols like this compound in solution, which is crucial for understanding their structure-function relationships.[4]

Enzyme Assays

The activity of sedoheptulose reductase, the key enzyme in this compound biosynthesis, can be characterized using enzyme extracts from plant leaves. The assay typically measures the rate of NADPH oxidation or sedoheptulose reduction. Studies have shown that this enzyme has a pH optimum between 7.0 and 8.0 and exhibits high substrate specificity.[11][12] Kinetic parameters, such as the apparent Kₘ values for sedoheptulose (21 mM) and NADPH (0.4 mM), have been determined through such assays.[11][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. D-glycero-D-manno-Heptitol | CAS#:488-38-0 | Chemsrc [chemsrc.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]

- 5. This compound | C7H16O7 | CID 441439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | TargetMol [targetmol.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. PhytoBank: Showing this compound (PHY0120673) [phytobank.ca]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. avocadosource.com [avocadosource.com]

Volemitol: A Comprehensive Technical Guide to its Discovery, History, and Core Experimental Methodologies

Introduction

Volemitol, a naturally occurring seven-carbon sugar alcohol (heptitol), has intrigued scientists since its discovery in the late 19th century. Initially isolated from a common mushroom, it is now recognized as a significant carbohydrate in various plants, fungi, and bacteria. This technical guide provides an in-depth exploration of the discovery and history of this compound, alongside detailed experimental protocols for its isolation and analysis. Quantitative data is presented in structured tables for clarity, and key biochemical pathways and experimental workflows are visualized using diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and biology of this unique polyol.

Discovery and Historical Context

This compound was first isolated in 1889 by the French scientist Émile Bourquelot.[1] He successfully extracted the white crystalline substance from the fruiting bodies of the mushroom Lactarius volemus, from which the compound derives its name.[1][2] Early characterization efforts in the late 19th and early 20th centuries focused on determining its fundamental chemical and physical properties.

Initial Characterization

Natural Occurrence and Physiological Roles

This compound is widely distributed in the natural world, having been identified in a variety of organisms, including plants, fungi, red algae, mosses, and lichens.[1][3] It has also been found in the lipopolysaccharides of E. coli.[1]

In higher plants, particularly within the genus Primula, this compound plays a crucial role in carbon metabolism.[4][5] It functions as a primary photosynthetic product, a transportable carbohydrate in the phloem, and a storage carbohydrate.[1][4][5] In Primula × polyantha, this compound can be the most abundant nonstructural carbohydrate, with concentrations reaching up to 50 mg per gram of fresh leaf weight, which constitutes approximately 25% of the leaf's dry weight.[4][5]

Biochemical Synthesis

The biosynthesis of this compound in plants, specifically in Primula species, proceeds via the reduction of sedoheptulose.[4][5] This reaction is catalyzed by the enzyme sedoheptulose reductase, a novel NADPH-dependent ketose reductase.[4][5]

This compound Biosynthesis Pathway in Primula

Caption: Biosynthesis of this compound from sedoheptulose in Primula.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its biosynthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₇ | [6] |

| Molar Mass | 212.198 g·mol⁻¹ | [1] |

| Melting Point | 152-153 °C | [1] |

Table 2: Carbohydrate Composition in Primula × polyantha Source Leaves

| Carbohydrate | Concentration (mg/g fresh weight) | Molar Percentage in Phloem Sap | Reference |

| This compound | up to 50 | ~24% | [4][5] |

| Sedoheptulose | ~36 | - | [4][5] |

| Sucrose | ~4 | ~63% | [4][5] |

Table 3: Kinetic Properties of Sedoheptulose Reductase from Primula × polyantha

| Parameter | Value | Reference |

| Optimal pH | 7.0 - 8.0 | [4] |

| Apparent Kₘ (Sedoheptulose) | 21 mM | [4][5] |

| Apparent Kₘ (NADPH) | 0.4 mM | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and analysis of this compound.

Protocol 1: Isolation of this compound from Lactarius volemus (General Method)

This protocol is a generalized procedure based on common phytochemical extraction techniques.

-

Sample Preparation: Fresh fruiting bodies of Lactarius volemus are cleaned of debris and either used immediately or dried at a low temperature (e.g., 40-50 °C) to a constant weight. The dried material is then ground into a fine powder.

-

Extraction: The powdered mushroom is subjected to exhaustive extraction using a Soxhlet apparatus with a suitable solvent such as methanol or ethanol.

-

Solvent Removal: The solvent from the resulting extract is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is then subjected to column chromatography on a silica gel stationary phase. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient), is used to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: The this compound-containing fractions are combined, the solvent is evaporated, and the residue is recrystallized from a suitable solvent system (e.g., ethanol-water) to obtain pure crystalline this compound.

Protocol 2: Analysis of this compound and Other Carbohydrates by HPLC-PAD

This method is adapted from the analysis of carbohydrates in Primula leaves.[4][5]

-

Sample Extraction: Plant tissue is frozen in liquid nitrogen and ground to a fine powder. The powder is then extracted with a solvent such as 80% (v/v) ethanol.

-

Phloem Sap Collection (Optional): For the analysis of phloem translocates, the ethylenediaminetetraacetate (EDTA)-exudation technique can be used.[4][5] This involves excising leaves and placing the petiole in an EDTA solution to facilitate sap exudation.

-

Sample Preparation for HPLC: The extract or phloem sap is centrifuged to remove particulate matter. The supernatant is then filtered through a 0.22 µm filter before injection into the HPLC system.

-

HPLC-PAD Analysis:

-

Column: A high-performance anion-exchange column (e.g., Dionex CarboPac PA1) is used for carbohydrate separation.

-

Mobile Phase: A high pH mobile phase, typically a sodium hydroxide gradient, is used for the elution of carbohydrates.

-

Detection: Pulsed Amperometric Detection (PAD) is employed for the sensitive detection of underivatized carbohydrates.

-

Quantification: The concentration of this compound is determined by comparing the peak area to that of a known standard.

-

Experimental Workflow for this compound Isolation and Analysis

Caption: General workflow for the isolation and analysis of this compound.

Chemical Synthesis

While this compound is readily available from natural sources, chemical synthesis provides an alternative route for obtaining this heptitol and its analogs for research purposes. The de novo synthesis of this compound is not as commonly reported as its isolation. However, general methods for the synthesis of higher-carbon sugar alcohols can be applied. One such approach involves the indium-mediated acyloxyallylation of a suitable starting sugar, followed by further chemical transformations to yield the desired heptitol.

Conclusion

This compound, since its discovery over a century ago, has transitioned from a chemical curiosity to a molecule of significant physiological importance in certain biological systems. This guide has provided a comprehensive overview of its history, natural occurrence, and biosynthesis. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers and scientists. The continued study of this compound and its biosynthetic pathways may uncover novel applications in fields ranging from plant physiology to the development of new sweeteners and pharmaceuticals.

References

- 1. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 [sonar.ch]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptome Analyses Reveal the Aroma Terpeniods Biosynthesis Pathways of Primula forbesii Franch. and the Functional Characterization of the PfDXS2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to Volemitol in Plants: Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volemitol, a seven-carbon sugar alcohol, is a naturally occurring polyol found in various plants, algae, fungi, and lichens. In the plant kingdom, it is most notably abundant in species of the Primula genus, where it plays a significant role in photosynthesis, phloem transport, and carbohydrate storage. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, its biosynthetic pathway, and detailed methodologies for its extraction, quantification, and related enzymatic assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and plant biochemistry.

Natural Sources of this compound in Plants

This compound is distributed across various plant species, with particularly high concentrations found in the Primula genus. It has also been identified in other plant families and non-plant sources. The following table summarizes the quantitative data available on this compound content in various plant sources.

| Plant Species | Family | Plant Part | This compound Concentration (mg/g dry weight) | Reference(s) |

| Primula veris | Primulaceae | Flowers | Present, not quantified | [1] |

| Primula elatior | Primulaceae | Flowers | Present, not quantified | [1][2] |

| Primula x polyantha | Primulaceae | Leaves | Up to 200 (estimated from fresh weight) | [1] |

| Avocado (Persea americana) | Lauraceae | Seed | Present, not quantified | |

| Acroscyphus sphaerophoroides (Lichen) | Caliciaceae | Thallus | Present, not quantified | [3] |

| Various brown algae (Phaeophyceae) | - | Whole organism | Mannitol is a major polyol, this compound presence less common and not quantified | [4] |

Note: Quantitative data for this compound is limited in the literature. The value for Primula x polyantha is an estimation based on reported fresh weight concentrations. Further research is needed to quantify this compound in a wider range of plant species.

Biosynthesis of this compound in Plants

In plants, particularly in Primula species, this compound is synthesized from sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway. The key enzymatic step is the reduction of sedoheptulose to this compound, catalyzed by the NADPH-dependent enzyme, sedoheptulose reductase.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from plant tissues, as well as an assay for the key biosynthetic enzyme, sedoheptulose reductase.

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of soluble carbohydrates, including this compound, from plant tissues using ethanol.

Materials:

-

Fresh or freeze-dried plant material (leaves, flowers, etc.)

-

80% (v/v) Ethanol

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Water bath

-

Rotary evaporator

-

Deionized water

Procedure:

-

Sample Preparation: Weigh approximately 1-2 g of fresh plant material or 200-500 mg of freeze-dried and ground plant material into a centrifuge tube.

-

Extraction: Add 10 mL of 80% ethanol to the tube. Homogenize the sample using a mortar and pestle or a mechanical homogenizer until a uniform consistency is achieved.

-

Incubation: Place the tube in a water bath at 80°C for 15 minutes to inactivate endogenous enzymes.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid debris.

-

Supernatant Collection: Carefully decant the supernatant into a clean tube.

-

Re-extraction: Resuspend the pellet in another 10 mL of 80% ethanol and repeat steps 3-5. Combine the supernatants.

-

Solvent Evaporation: Evaporate the ethanol from the combined supernatants using a rotary evaporator at 40-50°C until the sample is completely dry.

-

Reconstitution: Redissolve the dried extract in a known volume of deionized water (e.g., 1-2 mL) for subsequent analysis.

Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method allows for the separation and quantification of this compound and other soluble sugars in the plant extract.

Instrumentation and Columns:

-

HPLC system equipped with a refractive index detector (RID)

-

A carbohydrate analysis column (e.g., Aminex HPX-87P or a similar lead-based column)

Reagents:

-

This compound standard

-

Deionized water (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase: Deionized water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 80-85°C

-

Detector Temperature: 35-40°C

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) in deionized water.

-

Sample Preparation: Filter the reconstituted plant extract (from section 3.1) through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of this compound in the sample by comparing the peak area to the calibration curve generated from the standards.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Alditol Acetate Derivatization

This method provides high sensitivity and specificity for the analysis of this compound and other sugar alcohols. It involves a derivatization step to make the polyols volatile for GC analysis.

Materials:

-

Plant extract (from section 3.1)

-

Sodium borohydride (NaBH₄)

-

Acetic anhydride

-

1-methylimidazole

-

Dichloromethane

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Reduction: To 1 mg of the dried plant extract, add 1 mL of a freshly prepared solution of 10 mg/mL NaBH₄ in 1 M ammonium hydroxide. Incubate at 40°C for 90 minutes.

-

Neutralization: Add a few drops of glacial acetic acid to neutralize the excess NaBH₄.

-

Drying: Dry the sample under a stream of nitrogen or in a vacuum concentrator.

-

Acetylation: Add 0.5 mL of acetic anhydride and 0.05 mL of 1-methylimidazole. Vortex and incubate at room temperature for 10 minutes.

-

Extraction: Add 1 mL of deionized water and 1 mL of dichloromethane. Vortex vigorously and centrifuge to separate the phases.

-

Sample Collection: Transfer the lower organic phase (dichloromethane) containing the alditol acetates to a new vial for GC-MS analysis.

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium

-

MS Detection: Scan mode (e.g., m/z 50-550)

-

-

Quantification: Identify the this compound acetate peak based on its retention time and mass spectrum compared to a derivatized this compound standard. Quantify using an internal standard (e.g., myo-inositol) added before derivatization.

Sedoheptulose Reductase Enzymatic Assay

This assay measures the activity of sedoheptulose reductase by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.

Materials:

-

Crude protein extract from plant tissue (e.g., Primula leaves)

-

Sedoheptulose

-

NADPH

-

Tricine-KOH buffer (100 mM, pH 8.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Protein Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM DTT). Centrifuge at 12,000 x g for 15 minutes at 4°C and use the supernatant as the crude enzyme extract.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

-

800 µL of 100 mM Tricine-KOH buffer (pH 8.0)

-

100 µL of 10 mM sedoheptulose solution

-

50 µL of crude protein extract

-

-

Initiate Reaction: Start the reaction by adding 50 µL of 2 mM NADPH.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 30°C).

-

Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and analysis of this compound from plant sources.

Conclusion

This technical guide has provided a detailed overview of this compound in plants, focusing on its natural sources, biosynthesis, and analytical methodologies. While the Primula genus stands out as a rich source of this compound, further quantitative studies are required to explore its distribution across a wider range of plant species. The detailed protocols for extraction, HPLC-RID, GC-MS, and the sedoheptulose reductase assay offer a solid foundation for researchers to investigate this interesting polyol. The continued exploration of this compound and its biosynthetic pathway may unveil new opportunities for its application in various scientific and industrial fields.

References

Volemitol in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volemitol, a seven-carbon sugar alcohol, is a naturally occurring polyol found across various biological kingdoms, including the fungal domain. Its presence in both Ascomycota and Basidiomycota suggests diverse physiological roles, from a storage compound to a potential player in stress response and metabolic regulation. This technical guide provides a comprehensive overview of the distribution of this compound in fungal species, details experimental protocols for its analysis, and explores its biosynthetic pathway and potential signaling implications.

This compound Distribution in Fungal Species

This compound has been identified in a range of fungal species, spanning both major phyla, Ascomycota and Basidiomycota. While comprehensive quantitative data across a wide array of fungi remains an area of active research, existing studies provide valuable insights into its distribution.

Ascomycota: this compound has been notably detected in various lichen-forming fungi, which are symbiotic associations between a fungus (the mycobiont, typically an ascomycete) and a photosynthetic partner. For instance, it has been identified in mycobionts of lichens such as Cladonia caespiticia and Parmelia acetabulum[1]. The presence of this compound in the lichen Acroscyphus sphaerophoroides has also been reported.

Basidiomycota: The inaugural isolation of this compound was from the fruiting body of the mushroom Lactarius volemus, a member of the Basidiomycota. This discovery underscores the presence of this polyol in higher fungi. While detailed quantitative studies on a broad range of basidiomycetes are limited, the analysis of various edible mushrooms has revealed the presence of other polyols like mannitol and trehalose in significant quantities[2][3][4]. Further investigation into the polyol composition of a wider variety of basidiomycetes is warranted to fully understand the distribution of this compound.

Table 1: Documented Presence of this compound in Fungal Species

| Phylum | Species/Group | Common Name | Notes |

| Ascomycota | Cladonia caespiticia (mycobiont) | - | Detected in aposymbiotically cultured mycobiont[1]. |

| Ascomycota | Parmelia acetabulum (mycobiont) | - | Detected in aposymbiotically cultured mycobiont[1]. |

| Ascomycota | Coniocybe furfuracea (mycobiont) | - | Detected in aposymbiotically cultured mycobiont[1]. |

| Ascomycota | Baeomyces rufus (mycobiont) | - | Detected in aposymbiotically cultured mycobiont[1]. |

| Ascomycota | Acroscyphus sphaerophoroides | Crab's eye lichen | This compound identified as a metabolite[5]. |

| Basidiomycota | Lactarius volemus | Weeping milk cap | First isolated from this species. |

Note: This table is not exhaustive and represents currently available data. Quantitative values are often not specified in the literature.

Experimental Protocols

The accurate quantification of this compound in fungal matrices requires robust extraction and analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the analysis of polyols.

Protocol 1: Extraction and GC-MS Analysis of this compound

This protocol outlines a general procedure for the extraction and subsequent GC-MS analysis of this compound from fungal tissue, adapted from methods for polyol analysis.

1. Sample Preparation and Extraction:

- Lyophilize fresh fungal material to a constant dry weight.

- Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill.

- Accurately weigh approximately 100 mg of the powdered sample into a glass extraction tube.

- Add 5 mL of a methanol:water solution (e.g., 80:20, v/v).

- Vortex the mixture vigorously for 1 minute.

- Perform extraction using one of the following methods:

- Ultrasonication: Sonicate the sample in a water bath for 30 minutes at room temperature.

- Shaking Incubation: Incubate the sample on a shaker at room temperature for 1-2 hours.

- Centrifuge the extract at 10,000 x g for 10 minutes.

- Carefully transfer the supernatant to a new tube.

- Repeat the extraction process on the pellet with an additional 5 mL of the extraction solvent to ensure complete recovery.

- Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

2. Derivatization:

- To increase the volatility of the polyols for GC analysis, a derivatization step is necessary. Silylation is a common method.

- To the dried extract, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Seal the vial tightly and heat at 70°C for 60 minutes.

- Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Injector Temperature: 250°C.

- Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injection Volume: 1 µL in splitless mode.

- Mass Spectrometer (MS) Conditions:

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Electron Impact (EI) Energy: 70 eV.

- Scan Range: m/z 50-600.

- Quantification: Identification and quantification of this compound are achieved by comparing the retention time and mass spectrum of the derivatized sample with that of an authentic this compound standard that has undergone the same derivatization process. A calibration curve should be generated using a series of known concentrations of the this compound standard.

Protocol 2: HPLC Analysis of this compound

HPLC can also be used for the analysis of underivatized polyols, though it may require specific columns and detectors.

1. Sample Preparation and Extraction:

- Follow the same extraction procedure as described in Protocol 1 (steps 1a-1h).

- After evaporation, reconstitute the dried extract in a known volume of the mobile phase (e.g., ultrapure water or a water/acetonitrile mixture).

- Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC Analysis:

- High-Performance Liquid Chromatograph (HPLC) Conditions:

- Column: A column suitable for carbohydrate and sugar alcohol analysis, such as an amino-based column (e.g., Aminex HPX-87H) or a hydrophilic interaction liquid chromatography (HILIC) column.

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25, v/v) for HILIC, or dilute sulfuric acid (e.g., 5 mM) for an ion-exchange column.

- Flow Rate: 0.5 - 1.0 mL/min.

- Column Temperature: 30-60°C, depending on the column type.

- Injection Volume: 10-20 µL.

- Detection:

- Refractive Index (RI) Detector: A common detector for underivatized sugars and polyols.

- Evaporative Light Scattering Detector (ELSD): Another option for detecting non-UV absorbing compounds.

- Mass Spectrometry (MS): HPLC coupled with MS can provide higher sensitivity and specificity.

- Quantification: this compound is quantified by comparing the peak area of the sample with a calibration curve generated from authentic this compound standards.

Biosynthesis and Signaling Pathways

This compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in fungi initiates from an intermediate of the pentose phosphate pathway, sedoheptulose-7-phosphate.

Caption: Proposed biosynthetic pathway of this compound from sedoheptulose-7-phosphate.

This pathway involves two key enzymatic steps:

-

Reduction of Sedoheptulose-7-Phosphate: A putative this compound-1-phosphate dehydrogenase is thought to catalyze the reduction of sedoheptulose-7-phosphate to this compound-1-phosphate. The specific enzymes responsible for this step in fungi have not yet been fully characterized.

-

Dephosphorylation of this compound-1-Phosphate: A phosphatase, likely a specific this compound-1-phosphate phosphatase, is proposed to remove the phosphate group from this compound-1-phosphate to yield free this compound.

Further research is needed to identify and characterize the specific genes and enzymes involved in this pathway in different fungal species.

Signaling Pathways

The direct involvement of this compound in specific signaling pathways within fungi is not yet well-established. However, other polyols, such as mannitol, are known to play roles in stress tolerance, including protection against oxidative stress. It is plausible that this compound may have similar functions. The regulation of this compound biosynthesis and its potential interaction with stress-responsive signaling cascades represent an important area for future investigation.

Experimental Workflows

The following diagram illustrates a typical workflow for the analysis of this compound in fungal samples.

References

The Physiological Role of Volemitol in Algae: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Volemitol, a seven-carbon sugar alcohol, plays a significant physiological role in certain algal species as a compatible solute, contributing to tolerance against various abiotic stresses. This technical guide provides an in-depth overview of the biosynthesis, distribution, and physiological functions of this compound in algae. It summarizes quantitative data, details experimental protocols for its analysis, and presents key metabolic and signaling pathways through structured diagrams. This document is intended to serve as a comprehensive resource for researchers in phycology, biochemistry, and drug development exploring the potential of algal-derived compounds.

Introduction

Algae have evolved diverse biochemical mechanisms to adapt to fluctuating and often harsh environmental conditions. One such adaptation is the accumulation of compatible solutes, small organic molecules that do not interfere with cellular metabolism even at high concentrations. These solutes play a crucial role in maintaining osmotic balance, protecting cellular structures, and scavenging reactive oxygen species under stressful conditions such as desiccation, high salinity, and extreme temperatures.

This compound (D-glycero-D-manno-heptitol) is a polyol that has been identified as a key compatible solute in a select number of algal species. Its presence and accumulation are linked to the organism's ability to withstand environmental stressors, making it a molecule of interest for understanding algal stress physiology and for potential biotechnological applications.

Distribution of this compound in Algae

This compound has been identified in both brown algae (Phaeophyceae) and green microalgae (Chlorophyta). Notable examples include:

-

Brown Algae: Pelvetia canaliculata, a common intertidal seaweed, is known to accumulate significant quantities of this compound, often in conjunction with another polyol, mannitol[1][2][3][4].

-

Green Microalgae: The desiccation-tolerant green microalga Diplosphaera epiphytica has been shown to contain this compound as part of its suite of compatible solutes.

Physiological Role of this compound

The primary physiological function of this compound in algae is its role as a compatible solute in response to abiotic stress.

Osmotic Stress Tolerance

In intertidal algae like Pelvetia canaliculata, which experience regular cycles of immersion and emersion, the accumulation of this compound is a key strategy to counteract the osmotic stress caused by desiccation[1][2][3][4]. During low tide, as the algal tissues lose water, the intracellular concentration of solutes like this compound increases, helping to maintain turgor pressure and protect cellular machinery from dehydration-induced damage.

Temperature Stress Response

Studies on Pelvetia canaliculata have indicated that this compound concentrations can be influenced by temperature. This suggests a role for this compound in the thermal stress response, potentially by stabilizing membranes and proteins at non-optimal temperatures.

Biosynthesis of this compound

A biosynthetic pathway for this compound has been proposed in the brown alga Pelvetia canaliculata. This pathway involves the conversion of a key intermediate from the pentose phosphate pathway.

The proposed steps are:

-

Reduction of Sedoheptulose-7-phosphate: The precursor molecule, sedoheptulose-7-phosphate, is reduced to this compound-1-phosphate. This reaction is likely catalyzed by a sedoheptulose-7-phosphate reductase .

-

Dephosphorylation of this compound-1-phosphate: this compound-1-phosphate is then dephosphorylated to yield free this compound. This step is catalyzed by a This compound-1-phosphate phosphatase .

Quantitative Data

The following table summarizes the available quantitative data on this compound concentrations in algae.

| Algal Species | Condition | This compound Concentration (mg/g DW) | Reference |

| Pelvetia canaliculata | Emersed (Low Tide) | Higher accumulation | [1][2][3][4] |

| Pelvetia canaliculata | Submersed (High Tide) | Lower concentration | [1][2][3][4] |

| Diplosphaera epiphytica | Normal growth | Present among other polyols |

Experimental Protocols

Extraction of this compound from Algal Tissue

This protocol provides a general method for the extraction of polar metabolites, including this compound, from algal biomass.

Materials:

-

Fresh or freeze-dried algal tissue

-

80% (v/v) ethanol

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or vacuum concentrator

-

Deionized water

Procedure:

-

Sample Preparation: Weigh approximately 100 mg of freeze-dried (or 500 mg of fresh, blotted dry) algal tissue.

-

Homogenization: Grind the tissue in a pre-chilled mortar and pestle with liquid nitrogen to a fine powder. Alternatively, use a mechanical homogenizer.

-

Extraction: Add 5 mL of 80% ethanol to the powdered tissue. Vortex or sonicate the mixture for 10 minutes.

-

Incubation: Incubate the mixture at 60°C for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process (steps 3-6) on the pellet with another 5 mL of 80% ethanol to ensure complete extraction.

-

Pooling and Evaporation: Pool the supernatants and evaporate the ethanol using a rotary evaporator or a vacuum concentrator until the sample is completely dry.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of deionized water for subsequent analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization (Silylation):

Polyols like this compound are not volatile and require derivatization prior to GC-MS analysis. Silylation is a common method.

Materials:

-

Dried algal extract

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

Procedure:

-

Drying: Ensure the reconstituted extract is completely dry by using a vacuum concentrator.

-

Derivatization: Add 50 µL of pyridine to the dried extract to dissolve it. Then, add 80 µL of BSTFA + 1% TMCS.

-

Incubation: Tightly cap the vial and heat at 70°C for 60 minutes.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 min

-

Ramp: 5°C/min to 310°C

-

Hold: 10 min at 310°C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-600

Quantification:

Quantification is achieved by comparing the peak area of the derivatized this compound in the sample to a standard curve generated from known concentrations of pure this compound that have undergone the same derivatization process.

Signaling Pathways

The accumulation of compatible solutes like this compound is triggered by environmental stress signals. While a direct signaling pathway leading to this compound synthesis in algae has not been fully elucidated, it is known to be part of the broader osmotic stress response.

Osmotic stress is initially perceived at the cell membrane, leading to a cascade of intracellular signaling events. These can involve:

-

Changes in membrane fluidity and ion fluxes.

-

Activation of protein kinases and phosphatases.

-

Generation of secondary messengers like calcium ions and reactive oxygen species (ROS).

-

Transcriptional regulation of genes encoding biosynthetic enzymes.

Conclusion and Future Perspectives

This compound is a physiologically important compatible solute in certain algae, contributing significantly to their ability to withstand osmotic and temperature stress. The proposed biosynthetic pathway provides a foundation for further enzymatic and genetic studies. While progress has been made in understanding its role, several areas warrant further investigation:

-

Enzyme Characterization: Detailed purification and characterization of sedoheptulose-7-phosphate reductase and this compound-1-phosphate phosphatase will provide deeper insights into the regulation of this compound biosynthesis.

-

Signaling Pathway Elucidation: Unraveling the specific signaling components that link stress perception to the upregulation of this compound synthesis is a key area for future research.

-

Broader Distribution: Screening a wider range of algal species, particularly those from extreme environments, may reveal a broader distribution of this compound and potentially novel polyols with similar functions.

-

Biotechnological Applications: The stress-protecting properties of this compound could be harnessed in various applications, including the development of stress-tolerant crops and the use of this compound as a stabilizer in pharmaceuticals and cosmetics.

This technical guide provides a current understanding of the physiological role of this compound in algae. Continued research in this area will undoubtedly uncover further complexities of algal stress adaptation and may pave the way for innovative biotechnological solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Adjustment of High Intertidal Alga Pelvetia canaliculata to the Tidal Cycle Includes Oscillations of Soluble Carbohydrates, Phlorotannins, and Citric Acid Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Metabolic Adjustment of High Intertidal Alga Pelvetia canaliculata to the Tidal Cycle Includes Oscillations of Soluble Carbohydrates, Phlorotannins, and Citric Acid Content | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biosynthesis Pathway of Volemitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathway of volemitol, a seven-carbon sugar alcohol. The document consolidates current scientific understanding, presenting key enzymes, substrates, and metabolic routes. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to this compound

This compound, chemically known as D-glycero-D-manno-heptitol, is a naturally occurring seven-carbon sugar alcohol (alditol). It is found in various organisms, including plants, algae, fungi, and bacteria. In certain species of the genus Primula, this compound plays significant physiological roles as a major product of photosynthesis, a transportable carbohydrate in the phloem, and a storage compound.[1][2][3] Its concentration can be substantial, reaching up to 50 mg/g fresh weight in the leaves of Primula x polyantha, which constitutes about 25% of the leaf's dry weight.[2][3]

The Primary Biosynthesis Pathway of this compound in Primula

The principal pathway for this compound biosynthesis in plants of the Primula genus involves the direct reduction of the ketose, sedoheptulose. This reaction is catalyzed by a novel enzyme, sedoheptulose reductase.

The key steps of this pathway are:

-

Precursor Synthesis : The precursor for this compound, sedoheptulose , is a major product of photosynthesis.[4][1] Its phosphorylated form, sedoheptulose-7-phosphate, is a key intermediate in the Calvin cycle and the pentose phosphate pathway.[5][6][7]

-

Enzymatic Reduction : Sedoheptulose reductase , an NADPH-dependent enzyme, catalyzes the reduction of sedoheptulose to this compound.[1][2][3] This enzyme exhibits high substrate specificity for sedoheptulose.[1][2]

The overall reaction can be summarized as:

Sedoheptulose + NADPH + H⁺ → this compound + NADP⁺

This pathway is distinct from the biosynthesis of many other sugar alcohols in higher plants, which often proceed via phosphorylated intermediates.[1]

Caption: Biosynthesis of this compound from Sedoheptulose in Primula.

An Alternative Biosynthesis Pathway in Brown Algae

An alternative pathway for this compound biosynthesis has been identified in the brown alga Pelvetia canaliculata. This pathway proceeds through a phosphorylated intermediate and utilizes NADH as the reducing equivalent.

The proposed steps are:

-

Reduction of a Phosphorylated Precursor : Sedoheptulose-7-phosphate is reduced by an NADH-dependent reductase to form this compound-1-phosphate.

-

Dephosphorylation : this compound-1-phosphate is then dephosphorylated to yield this compound.

It is currently unknown if this pathway is widespread among other organisms or limited to certain brown algae.[1]

Caption: Proposed this compound Biosynthesis in Pelvetia canaliculata.

Quantitative Data

The following tables summarize the available quantitative data regarding this compound biosynthesis in Primula x polyantha.

Table 1: Kinetic Properties of Sedoheptulose Reductase from Primula x polyantha

| Parameter | Value | Reference |

| Optimal pH | 7.0 - 8.0 | [1][2] |

| Apparent Km (Sedoheptulose) | 21 mM | [1][2] |

| Apparent Km (NADPH) | 0.4 mM | [1][2] |

Table 2: Carbohydrate Concentrations in Primula x polyantha

| Carbohydrate | Concentration in Source Leaves (mg/g fresh weight) | Molar Percentage in Phloem Sap | Reference |

| This compound | up to 50 | ~24% | [2][3] |

| Sedoheptulose | 36 | Not reported | [2][3][8] |

| Sucrose | 4 | ~63% | [2][3] |

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthesis pathway are not extensively described in the readily available literature. However, the key experimental approaches mentioned are outlined below.

A general workflow for the extraction and assay of sedoheptulose reductase from plant tissues, such as Primula leaves, can be inferred.

Caption: General workflow for sedoheptulose reductase assay.

The ethylenediaminetetraacetate (EDTA)-exudation technique was used to collect phloem sap to determine its carbohydrate composition.[4][1] This method involves excising leaves and placing the cut petiole into an EDTA solution, which chelates calcium ions and prevents the sealing of sieve plates, allowing for the collection of phloem exudate.

Preliminary experiments using ¹⁴CO₂ pulse-chase radiolabeling demonstrated that this compound is a major photosynthetic product.[4][1] In this technique, plants are exposed to a pulse of ¹⁴CO₂, and the incorporation of the radioactive label into various metabolites is tracked over time. The appearance of the label first in sedoheptulose and subsequently in this compound supports the precursor-product relationship.

Conclusion

The biosynthesis of this compound in Primula is primarily achieved through a direct, NADPH-dependent reduction of sedoheptulose, catalyzed by sedoheptulose reductase. An alternative, phosphate-intermediate pathway may exist in brown algae. The high concentration of this compound and its role as a transport and storage carbohydrate in Primula underscore the significance of this pathway in plant physiology. Further research is warranted to fully characterize the enzymes involved, elucidate the regulatory mechanisms of this pathway, and explore its potential applications in biotechnology and drug development.

References

- 1. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 [sonar.ch]

- 3. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for D-Sedoheptulose 7-phosphate (HMDB0001068) [hmdb.ca]

- 7. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]

- 8. [PDF] Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 | Semantic Scholar [semanticscholar.org]

Volemitol Metabolism in Primula Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volemitol, a seven-carbon sugar alcohol, is a significant carbohydrate metabolite in many Primula species. It plays crucial roles in photosynthesis, phloem transport, and as a storage compound. This technical guide provides an in-depth overview of this compound metabolism in Primula, consolidating quantitative data, detailing experimental protocols, and visualizing the metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the unique metabolic pathways of Primula and the potential applications of its metabolites.

Introduction

This compound (D-glycero-D-manno-heptitol) is a naturally occurring polyol found in various plants, fungi, and algae. In the genus Primula, this compound is a primary product of photosynthesis and a major translocated and stored carbohydrate, often reaching high concentrations in leaves and rhizomes. Its metabolism is intrinsically linked to the pentose phosphate pathway (PPP), with the key biosynthetic step being the reduction of sedoheptulose to this compound, catalyzed by the enzyme sedoheptulose reductase. Understanding the intricacies of this compound metabolism in Primula is essential for comprehending the plant's physiology and for exploring the potential biotechnological and pharmaceutical applications of this unique sugar alcohol and its derivatives.

Quantitative Data on this compound and Related Metabolites in Primula Species

The concentration of this compound and its precursor, sedoheptulose, varies among different Primula species and tissues. The following tables summarize the available quantitative data from scientific literature.

Table 1: this compound and Sedoheptulose Concentrations in Primula x polyantha Leaves

| Compound | Concentration (mg/g fresh weight) |

| This compound | up to 50 |

| Sedoheptulose | 36 |

Source: Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1

Table 2: this compound and Related Compounds in Various Primula Species

| Species | Compound | Tissue | Concentration | Reference |

| Primula elatior | This compound | Not specified | Present | [1] |

| Primula elatior | Sedoheptulose | Not specified | Present | [1] |

| Primula officinalis | This compound | Not specified | Isolated | [1] |

| Primula officinalis | Sedoheptulose | Not specified | Isolated | [1] |

Table 3: Kinetic Properties of Sedoheptulose Reductase from Primula x polyantha

| Substrate | Apparent Km |

| Sedoheptulose | 21 mM |

| NADPH | 0.4 mM |

Source: Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1

Experimental Protocols

This section details the methodologies for the extraction, quantification, and enzymatic analysis of this compound and related compounds in Primula species.

Extraction of Soluble Carbohydrates (including this compound and Sedoheptulose)

This protocol is adapted from standard methods for sugar and sugar alcohol extraction from plant tissues.

Materials:

-

Fresh or frozen Primula tissue (leaves, rhizomes)

-

80% (v/v) ethanol

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge tubes (e.g., 15 mL or 50 mL)

-

Centrifuge

-

Water bath or heating block

-

Rotary evaporator or vacuum concentrator

-

Deionized water

Procedure:

-

Freeze a known weight of fresh plant tissue (e.g., 100-500 mg) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube.

-

Add 10 mL of 80% ethanol per gram of fresh weight.

-

Vortex the mixture thoroughly.

-

Incubate the mixture at 80°C for 1 hour, with occasional vortexing.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction of the pellet with another volume of 80% ethanol to ensure complete extraction.

-

Combine the supernatants.

-

Evaporate the ethanol from the combined supernatants using a rotary evaporator or a vacuum concentrator.

-

Resuspend the dried extract in a known volume of deionized water (e.g., 1-5 mL).

-

The aqueous extract is now ready for quantification.

Quantification of this compound and Sedoheptulose

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for accurate quantification.

3.2.1. HPLC Method

-

Instrumentation: An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

-

Column: A carbohydrate analysis column (e.g., an amino-based column).

-

Mobile Phase: Acetonitrile:water gradient (e.g., starting with 80:20 and gradually decreasing the acetonitrile concentration).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Standard Preparation: Prepare a series of standard solutions of this compound and sedoheptulose of known concentrations in deionized water.

-

Quantification: Generate a standard curve by plotting the peak area against the concentration for each standard. Determine the concentration of this compound and sedoheptulose in the plant extracts by comparing their peak areas to the standard curve.

3.2.2. GC-MS Method

This method requires derivatization of the sugars and sugar alcohols to make them volatile.

-

Derivatization:

-

Take a known volume of the aqueous extract and dry it completely under a stream of nitrogen.

-

Add a derivatization agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane - TMS derivatization).

-

Incubate at a specific temperature (e.g., 60°C) for a set time to allow for complete derivatization.

-

-

GC-MS Analysis:

-

Instrumentation: A GC-MS system.

-

Column: A capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized compounds.

-

Mass Spectrometry: Operated in electron ionization (EI) mode.

-

Quantification: Use selective ion monitoring (SIM) for specific fragments of the derivatized this compound and sedoheptulose for accurate quantification against derivatized standards.

-

Sedoheptulose Reductase Activity Assay

This protocol is based on the characterization of the NADPH-dependent ketose reductase found in Primula x polyantha. The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Crude protein extract from Primula leaves (see protocol below)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

Sedoheptulose solution (e.g., 1 M stock)

-

NADPH solution (e.g., 10 mM stock)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Protein Extraction Procedure:

-

Homogenize fresh Primula leaf tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 5 mM dithiothreitol (DTT), and protease inhibitors) on ice.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 15-20 minutes.

-

The resulting supernatant is the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

Assay Procedure:

-

Set up the reaction mixture in a cuvette as follows (for a final volume of 1 mL):

-

850 µL Assay Buffer

-

50 µL Sedoheptulose solution (final concentration, e.g., 50 mM)

-

50 µL Crude protein extract

-

-

Mix gently and incubate at a constant temperature (e.g., 30°C) for a few minutes to equilibrate.

-

Initiate the reaction by adding 50 µL of NADPH solution (final concentration, e.g., 0.5 mM).

-

Immediately start monitoring the decrease in absorbance at 340 nm for several minutes.

-

The rate of NADPH oxidation (decrease in A₃₄₀) is proportional to the sedoheptulose reductase activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹). One unit of activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

-

Run appropriate controls, such as a reaction mixture without sedoheptulose, to account for any non-specific NADPH oxidase activity.

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound in Primula originates from the pentose phosphate pathway, which provides the precursor sedoheptulose-7-phosphate. This is then dephosphorylated to sedoheptulose, which is subsequently reduced to this compound by sedoheptulose reductase.

Caption: Biosynthetic pathway of this compound from the pentose phosphate pathway in Primula.

Experimental Workflow for this compound Metabolism Analysis

The following diagram illustrates a typical workflow for studying this compound metabolism in Primula.

Caption: A generalized experimental workflow for the analysis of this compound metabolism.

Conclusion

This compound metabolism is a central aspect of carbon assimilation and allocation in Primula species. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound and its precursors, and clear visualizations of the metabolic pathways and experimental workflows. This information is critical for researchers seeking to further elucidate the physiological roles of this compound, explore its potential as a biomarker, or investigate its utility in various biotechnological and pharmaceutical applications. Further research is warranted to expand the quantitative analysis to a wider range of Primula species and to fully characterize the regulatory mechanisms governing the this compound biosynthetic pathway.

References

Volemitol: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volemitol, a naturally occurring seven-carbon sugar alcohol (heptitol), is a polyol with significant physiological roles across various biological kingdoms, including plants, algae, fungi, and bacteria.[1][2] First isolated in 1889 from the mushroom Lactarius volemus, its functions as a photosynthetic product, phloem translocate, and storage carbohydrate have made it a subject of interest in botanical and biochemical research.[2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, complete with experimental protocols and pathway visualizations to support research and development activities.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R,5R,6R)-Heptane-1,2,3,4,5,6,7-heptol | [1][3] |

| Synonyms | D-glycero-D-manno-Heptitol, D-glycero-D-talo-Heptitol, α-Sedoheptitol | [1][2] |

| CAS Number | 488-38-0 | [1][4] |

| Molecular Formula | C₇H₁₆O₇ | [3][5] |

| Molecular Weight | 212.20 g/mol | [3][6] |

| Appearance | White crystalline substance | [2] |

| Melting Point | 152 to 153 °C | [2] |

| Density | 1.549 g/cm³ | [7] |

| Predicted XLogP3-AA | -3.7 | [3] |

Solubility Profile

| Solvent | Solubility | Notes | Source(s) |

| Water | High | Qualitative data indicates high solubility. | [6] |

| Ethanol | High | Qualitative data indicates high solubility. | [6] |

| Acetic Acid | High | Qualitative data indicates high solubility. | [6] |

| DMSO | Soluble | [8] |

Experimental Protocols

Detailed methodologies for determining key physical properties of polyols like this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline solid like this compound using a digital melting point apparatus.

-

Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm. The sample should be tightly packed by tapping the tube or dropping it through a long glass tube.[9][10]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[9]

-

Heating:

-

For an unknown melting point, a rapid heating rate (10-20 °C/min) is used to determine an approximate range.[9]

-

For a precise measurement, the sample is heated rapidly to about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.[10]

-

-

Observation: The sample is observed through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[9]

-

Purity Check: A narrow melting range (e.g., 0.5-1.5 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.[9]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[11]

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.[11]

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath for an extended period (typically 24-72 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[11]

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant (saturated solution) is then carefully filtered through a chemically inert syringe filter (e.g., 0.2 µm PTFE) that does not absorb the solute.[11]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) or Mass Spectrometry (LC-MS).[11][12]

-

Calibration: A calibration curve is prepared using standard solutions of this compound of known concentrations to ensure accurate quantification of the solute in the filtrate.[12]

-

Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[11]

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules like this compound. It is measured using a polarimeter.

-

Solution Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a specific volume of a suitable solvent (e.g., water) in a volumetric flask. The concentration (c) is calculated in g/mL.[13][14]

-

Polarimeter Calibration: The polarimeter is turned on to allow the lamp to warm up. A blank measurement is taken using a polarimeter cell filled only with the solvent. The instrument is zeroed.[14]

-

Sample Measurement: The polarimeter cell is rinsed and filled with the this compound solution, ensuring no air bubbles are present in the light path. The cell is placed in the polarimeter, and the observed angle of rotation (α) is recorded.[15]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[13]

-

-

Standardization: The measurement is typically performed using the sodium D-line (589 nm) at a standard temperature (e.g., 20 or 25 °C).

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. For polyols, spectra are typically acquired in D₂O.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a series of complex, overlapping multiplets in the region of approximately 3.5-4.0 ppm. These signals correspond to the protons on the seven-carbon backbone, which are coupled to each other. The hydroxyl protons are typically not observed in D₂O due to proton exchange with the solvent.

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for each carbon atom in a unique chemical environment. For this compound, due to its symmetry, fewer than seven signals may be observed. The chemical shifts for carbons attached to hydroxyl groups typically appear in the 60-80 ppm range.[16]

Typical Experimental Protocol for NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterium oxide (D₂O).

-

Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Referencing: Chemical shifts are referenced to an internal standard, such as DSS or TSP.[17]

-

Analysis: Utilize 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments to assign all proton and carbon signals and confirm the structure.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Techniques like Electrospray Ionization (ESI) are common for polar molecules like sugar alcohols.

-

Expected Ions: In negative ion mode ESI-MS, this compound is expected to form a deprotonated molecule [M-H]⁻ at m/z 211.08.[3] Adducts with formate [M+FA-H]⁻ at m/z 257.09 may also be observed.[3]

-

Fragmentation: Tandem MS (MS/MS) of the parent ion would likely show characteristic losses of water (H₂O) and cross-ring cleavages of the carbon backbone, which are typical for sugar alcohols.

Typical Experimental Protocol for LC-MS:

-

Chromatography: Separation is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) due to the high polarity of this compound.[18]

-

Ionization: Electrospray ionization (ESI) in negative mode is typically effective for polyols.[19]

-

Mass Analysis: High-resolution mass spectrometers like Orbitrap or TOF analyzers are used to obtain accurate mass measurements.[3]

-

Data Analysis: The resulting mass spectra are analyzed to confirm the molecular weight and study fragmentation patterns for structural confirmation.

Biological Pathways and Roles

Biosynthesis of this compound

In plants such as Primula, this compound is synthesized from sedoheptulose, a key intermediate in the pentose phosphate pathway. This conversion is a reduction reaction catalyzed by a specific reductase.[8][20]

Physiological Roles of this compound

This compound serves multiple functions within plants, acting as a primary product of photosynthesis, a transportable sugar in the phloem, and a long-term storage carbohydrate. Its accumulation in certain algae also suggests a role in osmoregulation and stress tolerance.

References

- 1. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H16O7 | CID 441439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. PhytoBank: Showing this compound (PHY0120673) [phytobank.ca]

- 6. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. glpbio.com [glpbio.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. waters.com [waters.com]

- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 14. coconote.app [coconote.app]

- 15. scribd.com [scribd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]

- 19. coresta.org [coresta.org]

- 20. researchgate.net [researchgate.net]

Volemitol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volemitol, a naturally occurring seven-carbon sugar alcohol, holds significant interest in various scientific disciplines due to its roles in plant physiology and potential applications in biotechnology. This document provides an in-depth technical guide on this compound, covering its fundamental properties, metabolic pathways, and detailed experimental methodologies for its study.

Core Properties of this compound

This compound, also known as D-glycero-D-manno-heptitol, is a polyol with a wide distribution in nature, found in plants, red algae, fungi, mosses, and lichens.[1][2] It was first isolated from the mushroom Lactarius volemus in 1889.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 488-38-0 | [1][2][3][4] |

| Molecular Formula | C₇H₁₆O₇ | [3] |

| Molecular Weight | 212.20 g/mol | [1][3] |

| IUPAC Name | (2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | [3] |